molecular formula C17H19N3O2S B5749686 N,N-Diethyl-4-imidazo[1,2-a]pyridin-2-yl-benzenesulfonamide

N,N-Diethyl-4-imidazo[1,2-a]pyridin-2-yl-benzenesulfonamide

Cat. No.: B5749686
M. Wt: 329.4 g/mol
InChI Key: WEGOLBSSWAPBBG-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-imidazo[1,2-a]pyridin-2-yl-benzenesulfonamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an imidazo[1,2-a]pyridine core, which is fused with a benzenesulfonamide group, making it a unique and potentially potent molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-imidazo[1,2-a]pyridin-2-yl-benzenesulfonamide typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with an aldehyde to form the imidazo[1,2-a]pyridine core. This is followed by sulfonation with benzenesulfonyl chloride under basic conditions to introduce the benzenesulfonamide group. The final step involves the alkylation of the nitrogen atoms with diethyl groups using diethyl sulfate or a similar alkylating agent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-imidazo[1,2-a]pyridin-2-yl-benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N-Diethyl-4-imidazo[1,2-a]pyridin-2-yl-benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-imidazo[1,2-a]pyridin-2-yl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine core can bind to the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The benzenesulfonamide group enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-imidazo[1,2-a]pyridin-2-yl-benzenesulfonamide
  • N,N-Diethyl-4-imidazo[1,2-a]pyrimidin-2-yl-benzenesulfonamide
  • N,N-Diethyl-4-imidazo[1,2-a]pyrazin-2-yl-benzenesulfonamide

Uniqueness

N,N-Diethyl-4-imidazo[1,2-a]pyridin-2-yl-benzenesulfonamide is unique due to its specific substitution pattern, which provides distinct biological activities and chemical reactivity compared to its analogs. The presence of the diethyl groups enhances its lipophilicity, potentially improving its bioavailability and efficacy .

Properties

IUPAC Name

N,N-diethyl-4-imidazo[1,2-a]pyridin-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-3-20(4-2)23(21,22)15-10-8-14(9-11-15)16-13-19-12-6-5-7-17(19)18-16/h5-13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGOLBSSWAPBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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